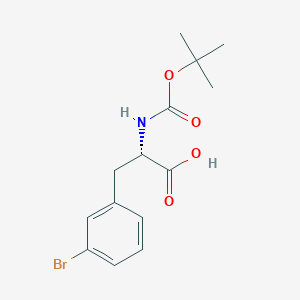

Boc-Phe(3-Br)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUDYESOPLBQIR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370325 | |

| Record name | Boc-L-3-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82278-73-7 | |

| Record name | Boc-L-3-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL82Z3H4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to N-α-Boc-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-α-tert-butyloxycarbonyl-3-bromo-L-phenylalanine, commonly referred to as Boc-Phe(3-Br)-OH. It is a synthetically modified amino acid derivative widely utilized as a building block in peptide synthesis and medicinal chemistry. The incorporation of a bromine atom onto the phenyl ring at the meta position imparts unique steric and electronic properties, making it a valuable tool for structure-activity relationship (SAR) studies and the development of novel peptide-based therapeutics.

Chemical Structure and Properties

This compound is a derivative of the amino acid phenylalanine. It features two key modifications:

-

A Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group. This group prevents unwanted reactions at the N-terminus during peptide synthesis and can be selectively removed under acidic conditions.

-

A bromine atom substituted at the 3-position (meta-position) of the phenyl side chain. This halogenation can influence the conformation of the peptide, enhance binding affinity to biological targets, and serve as a handle for further chemical modifications.

The fundamental structure is visualized below.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference. Data for both L- and D-enantiomers are provided where available.

| Property | Value | Reference(s) |

| Synonyms | Boc-3-bromo-L-phenylalanine; Boc-L-3-bromophenylalanine | [1] |

| Boc-3-bromo-D-phenylalanine; Boc-m-bromo-D-Phe-OH | [2] | |

| CAS Number | 82278-73-7 (L-form) | [1][3][4] |

| 261360-77-4 (D-form) | [2] | |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][4] |

| Molecular Weight | 344.2 g/mol | [1][2][4] |

| Appearance | Off-white solid | [2] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Applications in Research and Drug Development

This compound is a crucial reagent in the fields of peptide chemistry and pharmaceutical development.[2] Its primary application is as a building block in solid-phase peptide synthesis (SPPS) .

-

Probing Structure-Activity Relationships (SAR): The bromine atom provides steric bulk and alters the electronic properties of the phenyl ring. By substituting this analog for a standard phenylalanine residue, researchers can probe the binding requirements of a peptide to its receptor.[]

-

Enhancing Biological Activity: The incorporation of a halogen atom can sometimes enhance the biological activity or metabolic stability of a peptide, making it a more potent or longer-lasting drug candidate.[2]

-

Precursor for Further Modification: The bromine atom can act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of more complex functionalities onto the peptide scaffold.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS). This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a suitable resin (e.g., Merrifield or PAM resin).

Workflow Overview

The process follows a repeated cycle of deprotection to free the N-terminal amine, followed by coupling of the next Boc-protected amino acid.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Materials and Reagents

-

Peptide-resin (with a free carboxyl group or a previously coupled amino acid)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, BOP).[6]

-

1-Hydroxybenzotriazole (HOBt) (if using DCC)

-

Kaiser test kit

Step-by-Step Procedure

Step 1: N-α-Boc Deprotection

-

Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 2 minutes. Drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid, followed by washes with isopropanol (B130326) (IPA) and then DCM again.

Step 2: Neutralization

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes. Drain.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin now has a free N-terminal amine.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the neutralized resin.

-

In a separate vial, dissolve DCC (3 eq.) in DCM. Add this solution to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The BOP reagent is also well-suited for this coupling step.[6]

Step 4: Monitoring and Wash

-

After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts (dicyclohexylurea, DCU).

The resin is now ready for the next deprotection and coupling cycle. This process is repeated until the desired peptide sequence is synthesized.

References

A Technical Guide to Boc-Phe(3-Br)-OH: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-bromophenylalanine, commonly referred to as Boc-Phe(3-Br)-OH, is a synthetically modified amino acid derivative of phenylalanine. The incorporation of a bromine atom onto the phenyl ring at the meta position and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it a valuable building block in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties, a generalized experimental protocol for its use, and its applications in scientific research.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][3][4] |

| Molecular Weight | 344.2 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |

| CAS Number | 82278-73-7 (for L-isomer) | [2][3][4] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Comparative Properties of Boc-Phe-OH (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | [5][6] |

| Molecular Weight | 265.30 g/mol | [5][6] |

| Melting Point | 85-87 °C | [5][7] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | [8] |

| Optical Rotation | [α]20/D +25±1°, c = 1% in ethanol | [5] |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not widely published. Researchers utilizing this compound would typically perform these analyses to confirm its identity and purity. For reference, the spectral data for the parent compound, Boc-Phe-OH, are available and can serve as a basis for comparison.[9][10]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general method for the Boc protection of amino acids is well-established.[11] The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of this compound into a peptide chain using Boc-SPPS.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating a this compound residue into a peptide sequence on a solid support, such as Merrifield or PAM resin.

1. Resin Preparation and Swelling:

-

The appropriate resin (e.g., Merrifield resin for a peptide acid C-terminus) is placed in a reaction vessel.

-

The resin is washed multiple times with a suitable solvent, typically Dichloromethane (DCM), to remove any impurities.

-

The resin is then swelled in DCM for a defined period (e.g., 30-60 minutes) to allow for better reagent accessibility.

2. First Amino Acid Coupling (if this compound is not the C-terminal residue):

-

The C-terminal amino acid (as a Boc-protected derivative) is coupled to the resin. For Merrifield resin, this is often achieved via its cesium salt to minimize racemization.[12]

3. Boc Deprotection:

-

The N-terminal Boc protecting group of the resin-bound amino acid is removed to allow for the coupling of the next amino acid.

-

This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM) for a short period (e.g., 2 x 1 min).[12][13]

-

The resin is then washed thoroughly with DCM and isopropanol (B130326) (IPA) to remove the TFA and the cleaved Boc group.[12]

4. Neutralization:

-

The deprotection step leaves the terminal amino group as a trifluoroacetate (B77799) salt. This must be neutralized to the free amine before the next coupling step.

-

The resin is treated with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[14]

-

Following neutralization, the resin is washed extensively with DCM.

5. Coupling of this compound:

-

This compound is activated in a suitable solvent (e.g., DMF/DCM mixture) using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents like HBTU or HATU.

-

The activated this compound solution is added to the neutralized, resin-bound peptide.

-

The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation. The completeness of the reaction can be monitored using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

6. Repetition of Deprotection, Neutralization, and Coupling Cycles:

-

Steps 3, 4, and 5 are repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

In Boc-SPPS, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[12] A "low-high" HF cleavage protocol can be used to minimize side reactions.[12] Scavengers, such as anisole, are added to trap reactive carbocations generated during the cleavage process.[12]

-

Alternative cleavage reagents include trifluoromethanesulfonic acid (TFMSA).[12]

8. Purification and Analysis:

-

The crude peptide is precipitated and washed with a suitable solvent like cold diethyl ether.

-

The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

Caption: Generalized workflow for the incorporation of this compound into a peptide chain via Boc-SPPS.

Role of this compound in Drug Development

Caption: The role of this compound as a versatile building block in the drug development pipeline.

Applications in Research and Drug Development

This compound is a key component in the synthesis of novel peptides and peptidomimetics for various therapeutic areas.

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides. The Boc group provides stable protection of the amino group during coupling reactions, which can be selectively removed under acidic conditions.[1][2]

-

Drug Development: In pharmaceutical research, it is utilized to create new drug candidates. The incorporation of the bromine atom can enhance the biological activity of the resulting peptides, making them potential therapeutics for conditions such as cancer.[1][2] The modified phenylalanine residue can also be used to probe structure-activity relationships (SAR) to optimize drug candidates.

-

Bioconjugation: The presence of the bromine atom on the phenyl ring makes it a suitable handle for bioconjugation.[1][2] This allows for the attachment of the peptide to other molecules, such as imaging agents for diagnostics or cytotoxic drugs for targeted drug delivery.

-

Neuroscience Research: Analogs of this compound are studied for their potential effects on neurotransmitter systems.[1] Its structural similarity to phenylalanine, a precursor to several neurotransmitters, makes it a useful tool for investigating neurological pathways and developing potential treatments for neurological disorders.

Conclusion

This compound is a valuable and versatile amino acid derivative for researchers in peptide chemistry and drug discovery. While specific quantitative physical data are not widely available, its chemical properties and reactivity are well-suited for its primary application in solid-phase peptide synthesis. The presence of the bromine atom offers unique opportunities for enhancing biological activity and for bioconjugation, making it a key component in the development of novel therapeutic agents and research tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chempep.com [chempep.com]

- 13. SOLID PHASE PEPTIDE SYNTHESIS | PPT [slideshare.net]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-Phe(3-Br)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH), a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores its applications in the development of novel therapeutics.

Core Properties of this compound

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the 3-position of the phenyl ring. This strategic halogenation significantly enhances the compound's utility in synthetic chemistry. The properties of both the L-form and its D-enantiomer, Boc-D-Phe(3-Br)-OH, are summarized below.

| Property | Boc-L-Phe(3-Br)-OH | Boc-D-Phe(3-Br)-OH |

| Synonyms | Boc-3-bromo-L-phenylalanine, N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine | Boc-3-bromo-D-phenylalanine, N-(tert-Butoxycarbonyl)-3-bromo-D-phenylalanine |

| CAS Number | 82278-73-7[1] | 261360-77-4 |

| Molecular Formula | C₁₄H₁₈BrNO₄ | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol [1] | 344.2 g/mol |

| Appearance | White to off-white solid/powder | Off-white solid |

| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) |

| Storage | 0-8 °C | 0-8 °C |

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable reagent for the synthesis of peptides and peptidomimetics with unique biological activities. The presence of the bromine atom offers several advantages:

-

Enhanced Biological Activity: The incorporation of a halogenated phenylalanine can influence a peptide's conformation and binding affinity to biological targets, potentially leading to enhanced therapeutic efficacy.[2]

-

Site for Further Functionalization: The bromine atom serves as a handle for post-synthetic modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse chemical moieties to fine-tune the pharmacological properties of the peptide.

-

Metabolic Stability: Halogenation can alter the metabolic stability of peptides, a crucial factor in drug development.[2]

This amino acid derivative is particularly useful in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

The removal of the Boc protecting group is the initial step in each cycle of peptide elongation. This is typically achieved under acidic conditions.

Protocol:

-

Swell the peptide-resin in dichloromethane (B109758) (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

-

Filter the resin and repeat the TFA/DCM treatment for an additional 20-25 minutes.[3]

-

Wash the resin thoroughly with DCM and isopropanol (B130326) (IPA) to remove residual acid.[3]

-

Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM.[3]

-

Wash the resin again with DCM to remove excess base.

Note: When the peptide sequence contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), it is recommended to add a scavenger, such as 0.5% dithioethane (DTE), to the TFA solution to prevent side reactions with the tert-butyl cations formed during deprotection.[1][3]

Once the N-terminal amine is deprotected, this compound can be coupled to the growing peptide chain using a variety of activating reagents.

Protocol (using HBTU/DIEA):

-

Dissolve 2.0 equivalents of this compound in N,N-dimethylformamide (DMF).

-

Add 2.0 equivalents of a 1.0 M solution of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 4.0 equivalents of DIEA to the amino acid solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction progress can be monitored using the ninhydrin (B49086) test.

-

Once the coupling is complete (indicated by a negative ninhydrin test), wash the resin with DMF and DCM to remove excess reagents and byproducts.

The bromine atom on the phenylalanine ring provides a reactive site for carbon-carbon bond formation, enabling further diversification of the peptide.

Conceptual Protocol:

-

Synthesize the peptide containing the 3-bromo-phenylalanine residue on the solid support.

-

To the peptide-resin, add a palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid or ester, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to facilitate the cross-coupling reaction.

-

After the reaction is complete, wash the resin to remove the catalyst and other reagents.

-

Proceed with the final cleavage and deprotection of the modified peptide from the resin.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the use of this compound.

Conclusion

This compound is a highly versatile and valuable tool for chemists and pharmacologists. Its unique properties facilitate the synthesis of complex and novel peptides. The ability to perform post-synthetic modifications via the bromo- functionality opens up a vast chemical space for the design of potent and selective therapeutic agents. The protocols and information provided in this guide serve as a foundational resource for the effective utilization of this important synthetic building block.

References

A Technical Guide to N-Boc-3-bromophenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-bromophenylalanine is a non-canonical amino acid that serves as a versatile building block in peptide synthesis and drug discovery. The incorporation of a bromine atom onto the phenyl ring of phenylalanine provides a reactive handle for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions. This allows for the synthesis of peptides with novel functionalities and the exploration of structure-activity relationships in drug development. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the synonyms, chemical properties, and key experimental protocols involving N-Boc-3-bromophenylalanine.

Synonyms and Chemical Properties

N-Boc-3-bromophenylalanine is known by several alternative names and abbreviations in the scientific literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.

Synonyms:

-

(S)-N-Boc-3-Bromophenylalanine

-

Boc-L-3-Br-Phe-OH

-

Boc-3-bromo-L-phenylalanine

-

N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine

-

(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Quantitative Data

The fundamental physicochemical properties of N-Boc-3-bromophenylalanine are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 82278-73-7 |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in methanol, dichloromethane (B109758), DMF, and NMP |

Experimental Protocols

The utility of N-Boc-3-bromophenylalanine lies in its straightforward incorporation into peptides and its subsequent chemical modification. Below are detailed methodologies for its use in solid-phase peptide synthesis and two of the most common cross-coupling reactions.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Boc-SPPS process for incorporating an N-Boc-3-bromophenylalanine residue into a peptide chain on a solid support.

1. Resin Swelling:

- Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

- Drain and treat with fresh 50% TFA/DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

- Wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).

3. Neutralization:

- Neutralize the resulting TFA salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

- Wash the resin with DCM (3x).

4. Coupling of N-Boc-3-bromophenylalanine:

- Dissolve N-Boc-3-bromophenylalanine (3-4 equivalents) and a coupling agent such as HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).

- Add DIEA (6-8 equivalents) to the activation solution.

- Add the activated amino acid solution to the resin and agitate for 1-2 hours.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

5. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 15-30 minutes.

- Wash the resin with DMF (3x) and DCM (3x).

6. Cycle Repetition:

- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

- After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically anhydrous hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole, p-cresol). This step requires specialized equipment and safety precautions.

start [label="Start with Resin-NH-AA(n)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

deprotection [label="Boc Deprotection\n(50% TFA/DCM)"];

neutralization [label="Neutralization\n(10% DIEA/DCM)"];

coupling [label="Couple Next\nN-Boc-AA-OH"];

wash [label="Wash\n(DCM/DMF)"];

end [label="Final Peptide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

is_last_aa [label="Last AA?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

start -> deprotection;

deprotection -> neutralization;

neutralization -> coupling;

coupling -> wash;

wash -> is_last_aa;

is_last_aa -> coupling [label="No"];

is_last_aa -> end [label="Yes"];

}

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a resin-bound peptide containing a 3-bromophenylalanine residue with a boronic acid.

1. Reagents and Materials:

- Peptide-resin containing 3-bromophenylalanine

- Aryl or vinyl boronic acid (3-5 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)

- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-5 equivalents)

- Solvent (e.g., DMF, dioxane/water mixture)

2. Reaction Setup:

- Swell the peptide-resin in the chosen solvent in a reaction vessel.

- Add the boronic acid, palladium catalyst, and base to the vessel.

- Purge the vessel with an inert gas (e.g., argon or nitrogen).

3. Reaction Conditions:

- Heat the reaction mixture to 60-90 °C and agitate for 4-24 hours.

- Monitor the reaction progress by cleaving a small sample of the resin and analyzing the product by HPLC and mass spectrometry.

4. Work-up:

- Once the reaction is complete, cool the mixture to room temperature.

- Wash the resin extensively with the reaction solvent, water, and DCM to remove excess reagents and byproducts.

- Dry the resin under vacuum.

peptide_br [label="Peptide-Phe(3-Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

boronic_acid [label="R-B(OH)₂"];

pd_catalyst [label="Pd(0) Catalyst"];

base [label="Base (e.g., K₂CO₃)"];

solvent [label="Solvent (e.g., DMF)"];

product [label="Peptide-Phe(3-R)", fillcolor="#34A853", fontcolor="#FFFFFF"];

peptide_br -> product;

boronic_acid -> product;

pd_catalyst -> product [label="Catalyzes"];

base -> product [label="Activates"];

solvent -> product [label="Medium"];

}

Sonogashira Cross-Coupling Protocol

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of a resin-bound peptide containing a 3-bromophenylalanine residue with a terminal alkyne.

1. Reagents and Materials:

- Peptide-resin containing 3-bromophenylalanine

- Terminal alkyne (3-5 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

- Copper(I) co-catalyst (e.g., CuI, 0.2 equivalents)

- Base (e.g., DIEA or triethylamine, 5-10 equivalents)

- Solvent (e.g., DMF or THF)

2. Reaction Setup:

- Swell the peptide-resin in the chosen solvent in a reaction vessel.

- Add the palladium catalyst and copper(I) iodide.

- Add the terminal alkyne and the base.

- Purge the vessel with an inert gas.

3. Reaction Conditions:

- Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

- Monitor the reaction progress by cleaving a small sample and analyzing by HPLC and mass spectrometry.

4. Work-up:

- Upon completion, wash the resin with the reaction solvent, a chelating solution (e.g., dilute sodium diethyldithiocarbamate) to remove metal catalysts, and finally with DCM.

- Dry the resin under vacuum.

Applications in Drug Discovery and Signaling Pathways

The ability to introduce diverse functionalities onto the phenylalanine side chain via cross-coupling reactions makes N-Boc-3-bromophenylalanine a valuable tool in drug discovery. Peptides containing these modified residues can be used to probe peptide-protein interactions, enhance binding affinity, and improve metabolic stability.

While specific signaling pathways directly modulated by peptides containing 3-bromophenylalanine are context-dependent, many bioactive peptides exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The binding of a peptide ligand to its receptor can initiate a cascade of intracellular events.

Conclusion

N-Boc-3-bromophenylalanine is a key reagent for the synthesis of modified peptides with significant potential in chemical biology and medicinal chemistry. Its compatibility with standard Boc-SPPS and its reactivity in palladium-catalyzed cross-coupling reactions provide a robust platform for generating novel peptide-based therapeutics and research tools. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this versatile building block in the laboratory.

The Strategic Role of 3-Bromo Substitution in Phenylalanine Derivatives: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. Among these, the bromine atom, when introduced at the meta-position of the phenylalanine scaffold, offers a unique combination of steric and electronic properties that can significantly influence a molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the role of 3-bromo substitution in phenylalanine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

Introduction: The Significance of the 3-Bromo Moiety

3-Bromo-L-phenylalanine and its derivatives are versatile building blocks in the synthesis of novel therapeutic agents. The presence of a bromine atom on the phenyl ring introduces several key features that medicinal chemists leverage to fine-tune drug candidates.[1][2] These include:

-

Modulation of Pharmacokinetics and Pharmacodynamics: The bromine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity for target enzymes or receptors.[1][2]

-

Enhanced Binding Interactions: As a halogen bond donor, bromine can participate in specific, non-covalent interactions with biological macromolecules, potentially increasing binding affinity and selectivity.

-

Synthetic Versatility: The bromine atom serves as a handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

These characteristics have led to the exploration of 3-bromo-phenylalanine derivatives in various therapeutic areas, including oncology and neurodegenerative diseases.

Quantitative Bioactivity Data

While comprehensive public data on a wide range of 3-bromo-phenylalanine derivatives is still emerging, their potential is often benchmarked against known inhibitors of key biological targets. The following tables summarize the inhibitory activities of established compounds for enzymes where 3-bromo-phenylalanine derivatives are being investigated, providing context for their potential potency.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key target in cancer immunotherapy.[3] Its inhibition can restore T-cell function and enhance anti-tumor immunity.

| Compound | Assay Type | Cell Line/Enzyme | IC50 (nM) |

| Epacadostat | Enzymatic | Recombinant Human IDO1 | 10 |

| Epacadostat | Cell-based (Kynurenine reduction) | HeLa cells | 7.1 |

| Linrodostat (BMS-986205) | Enzymatic | Recombinant Human IDO1 | 1.7 |

| Phenyl Urea Derivative i12 | Enzymatic | Recombinant Human IDO1 | 100 - 600 |

Data for benchmark inhibitors provides a reference for the potency of novel 3-bromo-phenylalanine derivatives under investigation for IDO1 inhibition.[3][4]

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, making it a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease.[5]

| Compound Class/Name | Substitution Pattern | Enzyme | IC50 (µM) |

| N-Arylated Heliamine 4h | 4-formylphenyl | Human MAO-B | 1.55 |

| N-Arylated Heliamine 4i | 4-fluorophenyl | Human MAO-B | 13.5 |

| N-Arylated Heliamine 4j | 3,5-difluorophenyl | Human MAO-B | 5.08 |

| Rasagiline | (propargylamine derivative) | Rat Brain MAO-B | 0.00443 |

| Safinamide | (reversible inhibitor) | Human MAO-B | 0.098 |

This table includes data for halogenated derivatives, providing insight into the potential inhibitory activity of 3-bromo-phenylalanine analogs against MAO-B.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the role of 3-bromo-phenylalanine derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

The Kynurenine Pathway and Points of Inhibition

The kynurenine pathway is central to tryptophan metabolism and is implicated in various diseases. Enzymes like IDO1 and Kynurenine 3-Monooxygenase (KMO) are prime targets for therapeutic intervention.

References

The Strategic Incorporation of Boc-Phe(3-Br)-OH in Structure-Activity Relationship (SAR) Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, N-tert-butoxycarbonyl-3-bromophenylalanine (Boc-Phe(3-Br)-OH) has emerged as a valuable tool for structure-activity relationship (SAR) studies. The strategic placement of a bromine atom on the phenyl ring offers a unique combination of steric bulk and altered electronic properties, providing a powerful probe to elucidate the molecular interactions governing peptide-protein recognition. This technical guide provides a comprehensive overview of the application of this compound in SAR studies, complete with detailed experimental protocols, quantitative data analysis, and visual representations of relevant biological and experimental workflows.

Introduction: The Rationale for Halogenation in Peptide Design

The modification of native peptide sequences is a critical step in transforming them into viable therapeutic candidates. Halogenation, particularly bromination, of aromatic residues like phenylalanine serves multiple purposes in drug design. The introduction of a bromine atom can:

-

Modulate Binding Affinity: The steric bulk of the bromine atom can promote favorable interactions within a binding pocket or, conversely, introduce steric hindrance, providing clear insights into the spatial constraints of the receptor.

-

Alter Electronic Properties: Bromine is an electron-withdrawing group, which can influence the charge distribution of the aromatic ring. This can impact crucial π-π stacking or cation-π interactions with the target protein.

-

Enhance Metabolic Stability: The presence of a halogen can block sites of enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Serve as a Handle for Further Modification: The bromo-substituent can act as a reactive handle for cross-coupling reactions, allowing for the synthesis of more complex analogs.

This compound is a commercially available and synthetically versatile building block that allows for the systematic exploration of these effects in SAR studies.

Quantitative Structure-Activity Relationship Data

The true utility of this compound is realized when it is incorporated into a series of peptide analogs and their biological activities are quantitatively assessed. The following table provides a representative example of an SAR study on a hypothetical peptide aldehyde inhibitor of the 20S proteasome, demonstrating how substitutions at a specific position can significantly impact inhibitory potency.

| Compound ID | P4 | P3 | P2 | P1 | ChT-L IC50 (µM) |

| 1a | Cbz | Phe | Leu | Leucinal | 0.85 |

| 1b | Cbz | Phe(3-Br) | Leu | Leucinal | 1.25 |

| 1c | Cbz | Tyr | Leu | Leucinal | 0.52 |

| 1d | Cbz | Trp | Leu | Leucinal | 0.35 |

| 2a | Boc | Phe | Leu | Leucinal | 1.10 |

| 2b | Boc | Phe(3-Br) | Leu | Leucinal | 2.50 |

| 2c | Boc | Ser(OBzl) | Leu | Leucinal | 0.15 |

| MG132 (ref) | Cbz | - | Leu | Leucinal | 0.95 |

Data is hypothetical and serves as an illustrative example based on trends observed in similar studies.

Analysis: In this hypothetical dataset, the introduction of a 3-bromo substituent on the phenylalanine at the P3 position (compounds 1b and 2b ) leads to a modest decrease in inhibitory activity compared to the unsubstituted phenylalanine analogs (1a and 2a ). This suggests that for this particular target, the steric bulk or altered electronics of the bromine at the meta position may be slightly detrimental to optimal binding in the S3 pocket of the proteasome. In contrast, other bulky aromatic residues like tryptophan (1d ) or a protected serine (2c ) show enhanced activity, highlighting the specific nature of the SAR at this position.

Experimental Protocols

A robust and reproducible synthetic methodology is crucial for generating reliable SAR data. Below are detailed protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing this compound, followed by its purification and characterization.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a hypothetical peptide on a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Methanol (MeOH)

-

Hydrofluoric acid (HF)

-

Anisole (scavenger)

Protocol:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and cesium carbonate in DMF/water.

-

Add the solution to the resin and heat at 50°C for 24 hours to attach the first amino acid via an ester linkage.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and isopropanol (B130326) (2x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (including this compound):

-

In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Boc deprotection (step 3).

-

Cleavage and Global Deprotection:

-

Dry the peptide-resin under vacuum.

-

Treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

-

Evaporate the HF.

-

-

Peptide Precipitation and Washing:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide with cold ether several times and dry under vacuum.

-

Purification and Characterization

Purification:

-

Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (B52724) or a suitable buffer.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Analytical RP-HPLC: Assess the purity of the final product.

Visualizing Workflows and Pathways

Experimental Workflow: Boc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

Logical Relationship: SAR Study Design

The following diagram outlines the logical progression of a typical SAR study involving the incorporation of this compound.

Signaling Pathway: Hypothetical GPCR Modulation

Peptides often exert their effects by modulating G-protein coupled receptor (GPCR) signaling. The incorporation of 3-bromophenylalanine can influence the peptide's ability to activate or inhibit these pathways.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the medicinal chemist. Its strategic incorporation into peptide sequences allows for a systematic and quantitative evaluation of the role of steric and electronic factors in molecular recognition. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the rational design and execution of SAR studies, ultimately accelerating the development of novel and improved peptide-based therapeutics. The careful analysis of the data generated from such studies provides invaluable insights into the complex interplay between a ligand and its biological target, paving the way for the next generation of precision medicines.

The Biological Significance of Brominated Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Among these, brominated phenylalanine has garnered significant attention due to the unique physicochemical properties imparted by the bromine atom. This heavy atom serves as a versatile probe for biophysical studies, a tool for enhancing phasing in X-ray crystallography, and a modulator of biological activity. This technical guide provides a comprehensive overview of the biological significance of brominated phenylalanine, detailing its synthesis, site-specific incorporation into proteins, and its diverse applications in research and pharmaceutical development. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption and exploration in various scientific endeavors.

Introduction

Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure and function. The substitution of a hydrogen atom on its phenyl ring with a bromine atom creates a non-canonical amino acid with expanded utility. The introduction of bromine, a heavy and electronegative atom, subtly alters the size, hydrophobicity, and electronic properties of the side chain. These modifications have profound implications for its biological applications, which include:

-

Structural Biology: The anomalous scattering of X-rays by the bromine atom is a powerful tool for solving the phase problem in X-ray crystallography.

-

Biophysical Characterization: Brominated phenylalanine serves as a useful probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein dynamics and interactions.

-

Drug Discovery and Design: The incorporation of brominated phenylalanine can modulate the pharmacokinetic and pharmacodynamic properties of peptides and proteins, offering a strategy for developing novel therapeutics.[1] It is also used as a building block in the synthesis of active pharmaceutical ingredients (APIs).

-

Mapping Molecular Interactions: Photo-activatable cross-linkers based on brominated phenylalanine can be used to map protein-protein and protein-ligand interactions in their native environment.[2][3]

This guide will delve into the technical details of these applications, providing researchers with the necessary information to leverage the unique properties of brominated phenylalanine in their work.

Synthesis of Brominated Phenylalanine

The synthesis of brominated phenylalanine can be achieved through various chemical and enzymatic methods, allowing for the production of different isomers (2-bromo-, 3-bromo-, and 4-bromo-L-phenylalanine).

Chemical Synthesis of 4-Bromo-L-phenylalanine

A common method for synthesizing 4-Bromo-L-phenylalanine involves the deprotection of a commercially available protected precursor.[4]

Experimental Protocol:

-

Starting Material: (S)-acetyl-protected 4-bromophenylalanine.

-

Deprotection: Dissolve the starting material (e.g., 10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).

-

Reaction: Heat the mixture to 95-100°C and stir for 6 hours.

-

Neutralization: After cooling, neutralize the reaction mixture to pH 7 with triethylamine.

-

Isolation: Collect the resulting solid precipitate by filtration.

-

Purification: Wash the solid with water (40 mL) to yield the final product, 4-Bromo-L-phenylalanine.[4] A reported yield for this method is 68.4% with an enantiomeric purity of 99.77% as determined by HPLC.[4]

Enzymatic Synthesis of 2-Bromo-L-phenylalanine

Enzymatic synthesis offers a stereospecific route to produce L-amino acids. Phenylalanine Ammonia-Lyase (PAL) can be used to catalyze the addition of ammonia (B1221849) to a cinnamic acid derivative.[5]

Experimental Protocol:

-

Substrate: 2-bromocinnamic acid.

-

Enzyme: Phenylalanine Ammonia-Lyase (PAL), which can be obtained from sources like the yeast Rhodotorula glutinis.[5]

-

Reaction: The PAL enzyme catalyzes the non-oxidative amination of 2-bromocinnamic acid to produce 2-bromo-L-phenylalanine.[5] This reaction is the reverse of the enzyme's natural deamination activity.

Site-Specific Incorporation into Proteins

The precise incorporation of brominated phenylalanine at a specific site within a protein is most commonly achieved through the amber codon suppression technique in a host organism like Escherichia coli.[6] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon (UAG) and insert the non-canonical amino acid.

Amber Codon Suppression Workflow

The general workflow for incorporating brominated phenylalanine into a target protein in E. coli is as follows:

Detailed Experimental Protocol for Protein Expression

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of the target protein via site-directed mutagenesis.

-

Co-transform E. coli cells with the plasmid containing the target gene and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-bromophenylalanine.[7]

-

-

Cell Culture and Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics.

-

When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), add p-bromophenylalanine to the medium (typically to a final concentration of 1 mM).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and folding.

-

-

Protein Purification and Verification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

-

Verify the successful incorporation of p-bromophenylalanine by mass spectrometry, which will show a mass shift corresponding to the substitution of a phenylalanine residue with a brominated one.

-

Applications in Research and Drug Development

X-ray Crystallography

The heavy bromine atom in brominated phenylalanine provides a strong anomalous signal that can be exploited for phasing in X-ray crystallography, a technique known as Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD).[8][9] This can be particularly useful for determining the structures of novel proteins where a homologous model for molecular replacement is not available.

Experimental Protocol for Phasing with Bromine:

-

Crystal Preparation: Crystallize the protein containing brominated phenylalanine using standard vapor diffusion or other crystallization methods.

-

Data Collection:

-

Collect X-ray diffraction data at a synchrotron source.

-

For SAD phasing, collect data at a single wavelength near the bromine absorption edge (approximately 0.92 Å or 13.47 keV) to maximize the anomalous signal (f'').[10]

-

For MAD phasing, collect data at multiple wavelengths around the bromine absorption edge (the peak, a remote high-energy wavelength, and a remote low-energy wavelength).[9]

-

-

Data Processing: Process the diffraction data using software packages like XDS or DIALS to integrate the reflection intensities and scale the data.[11]

-

Phasing and Structure Solution:

-

Use software like SHELX, PHENIX, or CCP4 to locate the bromine atoms from the anomalous differences in the data.[8]

-

Calculate the initial experimental phases based on the positions of the bromine atoms.

-

Improve the initial electron density map through density modification techniques.

-

Build and refine the protein model into the electron density map.

-

NMR Spectroscopy

In NMR spectroscopy, the bromine atom can serve as a probe to study protein structure, dynamics, and interactions. While bromine itself is not directly observed in standard protein NMR experiments, its presence can induce changes in the chemical shifts of nearby protons and carbons, providing valuable structural information. 19F NMR can also be utilized if a fluorinated and brominated phenylalanine analog is used.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a concentrated, isotopically labeled (e.g., 15N, 13C) sample of the protein containing brominated phenylalanine in a suitable NMR buffer.

-

Data Acquisition: Acquire a series of NMR spectra, such as 1H-15N HSQC, to obtain backbone amide chemical shift assignments.

-

Chemical Shift Perturbation (CSP) Analysis:

-

Acquire HSQC spectra of the protein in the absence and presence of a binding partner (e.g., another protein, a small molecule ligand).

-

Compare the spectra to identify residues that experience significant chemical shift changes upon binding. Residues near the incorporated brominated phenylalanine may show distinct perturbations, helping to map the binding interface.[12]

-

-

Structure Calculation: The chemical shift perturbations can be used as restraints in combination with other NMR data (e.g., NOEs) to calculate a three-dimensional structure of the protein or protein-ligand complex.

Modulating Biological Activity and Drug Design

The incorporation of brominated phenylalanine into peptides and proteins can significantly alter their biological activity. The bromine atom can influence binding affinity, receptor selectivity, and metabolic stability.

Quantitative Data on Biological Interactions:

| Compound/System | Parameter | Value | Reference |

| meta-substituted phenylalanine analogs | IC50 (LAT-1) | 5-10 µM | [13] |

| EU-5031 (quinoline derivative) | Ki (ACE) | 6.9 nM | |

| EU-4865 (isoquinoline derivative) | Ki (ACE) | 38 nM | [14] |

| EU-4881 (isoquinoline derivative) | IC50 (ACE) | 1980 nM | [14] |

| p85 SH2 domain with pY-628 peptide | Kd | 0.34 nM | |

| p85 SH2 domain with pY-727 peptide | Kd | 3.40 nM | [15] |

| Phenylalanine Hydroxylase | Kd (Phenylalanine) | 130 µM | [16] |

| Phenylalanine Hydroxylase | Kd (BH4) | 65 µM | [16] |

Mapping Protein-Protein Interactions

Photo-crosslinking amino acids are invaluable tools for mapping protein-protein interactions. A derivative of brominated phenylalanine, p-benzoyl-L-phenylalanine (pBpa), can be incorporated into a protein of interest. Upon UV irradiation, the benzophenone (B1666685) group forms a covalent bond with interacting partners in close proximity, allowing for their identification.[3][5]

Experimental Protocol for Protein-Protein Interaction Mapping:

-

Protein Expression: Express the bait protein with pBpa incorporated at a specific site, as described in Section 3.

-

UV Crosslinking: Expose the cells or purified protein complex to UV light (typically 365 nm) to induce crosslinking.[17]

-

Purification and Identification:

-

Lyse the cells and purify the crosslinked complex using an affinity tag on the bait protein.

-

Separate the complex by SDS-PAGE.

-

Excise the band corresponding to the crosslinked complex and identify the interacting partner(s) by mass spectrometry.[17]

-

Conclusion

Brominated phenylalanine is a versatile tool with significant applications across various fields of biological research and drug development. Its utility as a phasing tool in X-ray crystallography, a spectroscopic probe in NMR, and a modulator of biological function makes it an invaluable addition to the researcher's toolkit. The ability to site-specifically incorporate this non-canonical amino acid into proteins opens up new avenues for studying protein structure, dynamics, and interactions with unprecedented detail. As the methods for genetic code expansion continue to evolve, the applications of brominated phenylalanine and other unnatural amino acids are poised to expand even further, driving innovation in both basic science and translational research.

References

- 1. A single phenylalanine residue in β-arrestin2 critically regulates its binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hwhuang.rice.edu [hwhuang.rice.edu]

- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anomalous signal of solvent bromides used for phasing of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 12. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Structure Analysis and Validation with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 14. youtube.com [youtube.com]

- 15. whitelabs.org [whitelabs.org]

- 16. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Boc-Phe(3-Br)-OH: A Versatile Building Block for Advanced Peptidomimetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. Central to the design and synthesis of innovative peptidomimetics is the selection of unique amino acid building blocks that impart desirable chemical and biological properties. Boc-Phe(3-Br)-OH, or N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine, has emerged as a particularly valuable precursor in this field. The strategic placement of a bromine atom on the phenyl ring offers a dual advantage: it serves as a powerful tool for modulating biological activity through steric and electronic effects, and it provides a reactive handle for further chemical diversification via cross-coupling reactions.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its incorporation into peptide chains, and its application in the development of targeted therapeutics.

Physicochemical and Handling Information

This compound is a white to off-white solid, valued for its stability and ease of handling in standard laboratory settings. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine during peptide coupling reactions, preventing unwanted side reactions.

| Property | Value | Source |

| CAS Number | 82278-73-7 | --INVALID-LINK-- |

| Molecular Formula | C14H18BrNO4 | --INVALID-LINK-- |

| Molecular Weight | 344.2 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Purity | ≥ 98% | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

Experimental Protocols

The incorporation of this compound into a peptide sequence can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS). Below are detailed methodologies for both approaches.

Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a dipeptide, for example, Boc-Phe(3-Br)-Ala-OMe, using a carbodiimide-mediated coupling reaction.[2]

1. Preparation of Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl) Free Base:

-

Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free amine is used directly in the next step.

2. Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the solution of H-Ala-OMe from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure dipeptide.

Boc Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach for the synthesis of longer peptides. The following is a general protocol for Boc-SPPS, which can be adapted for the incorporation of this compound.[3][4]

1. Resin Preparation:

-

Swell Merrifield or PAM resin in dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Attachment (if starting a new synthesis):

-

Couple the first Boc-protected amino acid (e.g., Boc-Ala-OH) to the resin using an appropriate method, such as the cesium salt method for Merrifield resin.

3. Boc Deprotection (Cleavage):

-

Wash the peptide-resin with DCM.

-

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

-

Treat the resin again with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM and then isopropanol (B130326) (IPA).

4. Neutralization:

-

Suspend the peptide-resin in a 10% solution of DIPEA in DCM and stir for 10 minutes. Repeat this step.

-

Wash the resin with DCM to remove excess base.

5. Peptide Coupling:

-

Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

6. Repeat Deprotection, Neutralization, and Coupling Cycles:

-

Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage from Resin:

-

Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole (B1667542) or thioanisole (B89551) should be included to prevent side reactions.

8. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-Depth Technical Guide to the Introduction of Unnatural Amino Acids into Peptide Chains

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (Uaas) into peptide chains has emerged as a transformative technology in chemical biology, drug discovery, and materials science. By expanding the genetic alphabet beyond the canonical 20 amino acids, researchers can endow peptides and proteins with novel chemical and biological properties, enhanced stability, and tailored functionalities. This guide provides a comprehensive overview of the core methodologies for Uaa incorporation, detailed experimental protocols, and a comparative analysis of their efficiencies.

Core Methodologies for Unnatural Amino Acid Incorporation

Two primary strategies dominate the field of Uaa incorporation: in vivo and in vitro methods leveraging genetic code expansion, and chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS).

Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of Uaas into proteins during translation.[][2] This is achieved by repurposing a codon, typically a stop codon, to encode the Uaa. The most common method is amber stop codon (UAG) suppression .[3][4] This technique requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the Uaa onto the suppressor tRNA, which has an anticodon that recognizes the amber codon.[5][6] When the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA delivers the Uaa, allowing its incorporation into the growing polypeptide chain.[3]

A key advantage of this method is the ability to produce proteins with site-specifically incorporated Uaas within a cellular environment, enabling the study of protein function in a native context.[] However, the efficiency of incorporation can be influenced by factors such as the competition with release factors at the stop codon and the cellular uptake of the Uaa.[7][8]

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a powerful chemical method for synthesizing peptides of a defined sequence, including those containing Uaas.[9][10][11] In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble resin support.[12] The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids. Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound peptide and the coupling of the next protected amino acid.[3][13] This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed.[12]

SPPS offers great flexibility in the types of Uaas that can be incorporated, as it is not limited by the substrate specificity of enzymes.[] This method allows for the synthesis of peptides with a wide variety of modifications, including D-amino acids and backbone alterations.[] However, the synthesis of long peptides can be challenging due to incomplete reactions and the accumulation of side products, which can complicate purification.[]

Quantitative Comparison of Incorporation Methods

The choice of method for Uaa incorporation depends on the specific application, the desired scale of production, and the properties of the Uaa itself. The following tables provide a summary of key quantitative parameters for genetic code expansion (specifically amber suppression) and SPPS.

| Parameter | Genetic Code Expansion (Amber Suppression) | Solid-Phase Peptide Synthesis (SPPS) |

| Yield | Variable (µg to mg per liter of culture). Highly dependent on the Uaa, the orthogonal pair, and the expression host.[14][15] | Generally high (mg to g scale). Can be limited by the length and sequence of the peptide.[10] |

| Fidelity | High, but can be compromised by "read-through" with natural amino acids if the orthogonal system is not perfectly efficient.[7][16] | Very high, as the sequence is determined by the controlled addition of specific amino acids.[] |

| Peptide Length | Can be used for full-length proteins of hundreds of amino acids. | Practical for peptides up to ~50 amino acids; longer peptides are challenging to synthesize with high purity.[] |

| Uaa Scope | Limited by the ability to engineer an orthogonal aaRS that recognizes the Uaa and the Uaa's ability to be transported into the cell and utilized by the ribosome.[] | Very broad, almost any chemically synthesized amino acid can be incorporated.[] |

| Throughput | High-throughput screening of libraries is possible. | Lower throughput for individual peptide synthesis, but amenable to parallel synthesis formats. |

Table 1: General Comparison of Uaa Incorporation Methods.

| Method | Host/System | Uaa Example | Reported Yield/Efficiency | Reference |

| Amber Suppression | E. coli | p-azido-L-phenylalanine | up to 25-fold higher than standard strains | [15] |

| Amber Suppression | Mammalian Cells (HEK293T) | Acetyl-lysine | >50% increase with engineered eRF1 | [17] |

| Amber Suppression | Cell-free (PURE system) | BODIPY-FL-aminophenylalanine | Up to 25% readthrough efficiency | [18] |

| SPPS | - | Various | Can approach >95% for each coupling step | [10] |

| SPPS | - | 70-mer peptide | Theoretical yield of 24% with 99% coupling efficiency per step | [10] |

Table 2: Examples of Reported Yields and Efficiencies for Uaa Incorporation.

Experimental Protocols

Site-Specific Incorporation of an Unnatural Amino Acid in Mammalian Cells via Amber Suppression

This protocol outlines the transient transfection of HEK293T cells for the expression of a protein containing a Uaa at a specific site.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid encoding the orthogonal aaRS

-

Plasmid encoding the orthogonal tRNA

-

Plasmid encoding the gene of interest with an in-frame amber (TAG) stop codon at the desired position

-

Unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Protein purification reagents (if required)

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Media Preparation: Prepare DMEM containing the desired concentration of the unnatural amino acid (e.g., 1 mM AzF). The optimal concentration should be determined empirically.

-

Transfection:

-

On the day of transfection, replace the culture medium with the Uaa-containing medium.

-

Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical ratio for the plasmids is 1:1:1 (aaRS:tRNA:gene of interest).

-

Add the transfection complexes to the cells and incubate for 24-48 hours.

-

-

Cell Lysis and Protein Analysis:

-

After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Analyze the protein expression by SDS-PAGE and Western blotting using an antibody against the protein of interest or a tag. Successful incorporation of the Uaa will result in the expression of the full-length protein.

-

Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing an Unnatural Amino Acid

This protocol provides a general procedure for the manual synthesis of a peptide containing a Uaa using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including the desired Uaa)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF and add the 20% piperidine solution to the resin.

-

Agitate for 20-30 minutes to remove the Fmoc protecting group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (or Uaa) and coupling reagents in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.

-

-